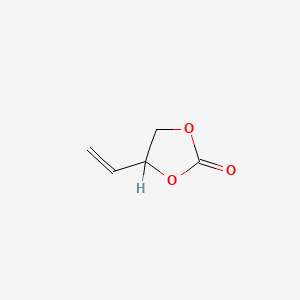

4-Vinyl-1,3-dioxolan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-2-4-3-7-5(6)8-4/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWMSGRKJIOCNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883553 | |

| Record name | 1,3-Dioxolan-2-one, 4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-96-7 | |

| Record name | Vinylethylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolan-2-one, 4-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolan-2-one, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolan-2-one, 4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolan-2-one, 4-ethenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl ethylene carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Vinyl-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Vinyl-1,3-dioxolan-2-one (VEC), a versatile cyclic carbonate monomer. The document details the core synthesis mechanisms, presents quantitative data for comparative analysis, outlines detailed experimental protocols, and includes visualizations of the reaction pathways.

Comparative Summary of Synthesis Routes

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, and scalability. The following table summarizes the key quantitative data for the most common synthesis methods.

| Synthesis Route | Starting Material(s) | Key Reagents/Catalysts | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| From Ethylene (B1197577) Carbonate | Ethylene Carbonate | Chlorine (Cl₂) or Sulfuryl chloride (SO₂Cl₂), Triethylamine (B128534) (TEA) | Carbon tetrachloride, Dimethyl carbonate | 55-65 | 1.5 - 16 | 65-81.5[1] |

| From Vinyl Ethylene Oxide | Vinyl Ethylene Oxide, Carbon Dioxide (CO₂) | Metal-Organic Frameworks (MOFs), Zinc-phenolate complexes, Tetraoctylammonium bromide (TOAB) | Tetrahydrofuran (THF), Methylene (B1212753) chloride | 50-120 | 4 - prolonged | Up to 95 (analogous reaction) |

| From Acrolein | Acrolein, Carbon Dioxide (CO₂) | Sulfur Ylide (e.g., Dimethylsulfonium methylide) | Not specified | Not specified | Not specified | Not specified |

| From Erythritol (B158007) | Erythritol | Deoxydehydration (DODH) reagent, Supported organocatalyst | Not specified (flow chemistry) | 225-275 (DODH step) | 0.017 - 0.25 | High selectivity and yield reported[2] |

Synthesis Mechanisms and Experimental Protocols

This section details the reaction mechanisms and provides step-by-step experimental protocols for the key synthetic routes to this compound.

Synthesis from Ethylene Carbonate

This classic two-step method involves the free-radical chlorination of ethylene carbonate followed by dehydrochlorination to introduce the vinyl group.

Mechanism:

The synthesis begins with the homolytic cleavage of chlorine under UV irradiation to generate chlorine radicals. These radicals abstract a proton from ethylene carbonate, leading to the formation of a stabilized radical intermediate. Subsequent reaction with molecular chlorine yields monochlorinated ethylene carbonate and another chlorine radical, propagating the chain reaction. The second step involves the elimination of hydrogen chloride, facilitated by a base such as triethylamine, to form the double bond.

Experimental Protocol: [1]

Step 1: Synthesis of Monochloroethylene Carbonate

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet tube, add ethylene carbonate and carbon tetrachloride.

-

Heat the mixture to approximately 55°C with vigorous stirring.

-

Under UV light irradiation, bubble chlorine gas through the solution. Maintain a yellow color in the reaction mixture, indicating a slight excess of chlorine.

-

Monitor the reaction progress using thin-layer chromatography. The reaction is typically complete within 1.5 hours.

-

Once the reaction is complete, stop heating and discontinue the chlorine flow.

-

Purge the system with nitrogen gas to remove any excess dissolved chlorine.

-

Remove the solvent by rotary evaporation to obtain the crude monochloroethylene carbonate.

Step 2: Synthesis of this compound

-

In a 500 mL four-neck flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet, dissolve 101.2 g of monochloroethylene carbonate and 0.60 g of a polymerization inhibitor in 158.3 g of dimethyl carbonate.

-

Heat the mixture to 55°C under a nitrogen atmosphere.

-

Slowly add 104.4 g of triethylamine dropwise, maintaining the reaction temperature between 55-65°C.

-

After the addition is complete, continue stirring at this temperature for 15-16 hours.

-

Filter the hot reaction mixture to remove the triethylamine hydrochloride salt. Wash the filter cake three times with 158.3 g of dimethyl carbonate.

-

To the combined filtrate, add 0.5 g of a polymerization inhibitor.

-

Distill the mixture under normal pressure at a temperature not exceeding 95°C to remove the remaining triethylamine and dimethyl carbonate.

-

The crude product is then purified by vacuum distillation (vacuum degree 0.003 MPa, temperature not exceeding 80°C) to yield this compound (yield: 65%).

Synthesis from Vinyl Ethylene Oxide (Epoxy Butene)

This route involves the [3+2] cycloaddition of carbon dioxide to vinyl ethylene oxide, a highly atom-economical method. The reaction is typically catalyzed.

Mechanism:

The catalytic cycle is initiated by the activation of the epoxide ring by the catalyst. For instance, a Lewis acidic metal center in a catalyst can coordinate to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. A co-catalyst, often a nucleophile like a halide ion, then attacks one of the carbons of the epoxide ring, causing it to open. The resulting oxyanion then attacks a molecule of carbon dioxide. Finally, an intramolecular cyclization occurs to form the five-membered carbonate ring and regenerate the catalyst.

Experimental Protocol (Analogous to Ethylene Oxide Cycloaddition):

-

A high-pressure metal reactor (autoclave) equipped with a stirrer, pressure gauge, thermocouple, and heating system is charged with the catalyst (e.g., zinc-phenolate complex, 1.0 x 10⁻³ mol/L) and solvent (e.g., methylene chloride, 300 mL).[2]

-

The autoclave is purged with carbon dioxide by filling to 1.0 MPa and then venting (repeated three times).

-

A solution of vinyl ethylene oxide in the solvent is introduced into the autoclave.

-

The reactor is pressurized with carbon dioxide to the desired pressure (e.g., 6.0 MPa).[2]

-

The mixture is heated to the reaction temperature (e.g., 120°C) and stirred for the desired duration (e.g., 2-4 hours).[2]

-

After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.

-

The reaction mixture is passed through a silica (B1680970) gel plug (eluent: CH₂Cl₂) to separate the catalyst.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Synthesis from Acrolein

This pathway is believed to proceed through an initial epoxidation of acrolein using a sulfur ylide, followed by the cycloaddition of carbon dioxide. The epoxidation step is an application of the Johnson-Corey-Chaykovsky reaction.[3]

The reaction begins with the deprotonation of a sulfonium (B1226848) salt (e.g., trimethylsulfonium (B1222738) iodide) by a strong base (e.g., sodium hydride) to generate a sulfur ylide. The nucleophilic ylide then attacks the carbonyl carbon of acrolein. In the case of α,β-unsaturated aldehydes like acrolein, the unstabilized sulfur ylides (sulfonium ylides) tend to undergo a 1,2-addition to the carbonyl group. The resulting betaine (B1666868) intermediate then undergoes an intramolecular S_N2 reaction, where the alkoxide displaces the dialkyl sulfide (B99878) to form the vinyl epoxide. This epoxide intermediate can then undergo a catalyzed cycloaddition with CO₂ as described in the previous section to yield this compound.

Experimental Protocol:

General Procedure for Epoxidation:

-

A solution of the sulfur ylide is prepared in situ by treating a suspension of the corresponding sulfonium salt (e.g., trimethylsulfonium iodide) in a suitable solvent (e.g., DMSO or THF) with a strong base (e.g., sodium hydride) at a low temperature.

-

Acrolein is then added dropwise to the ylide solution at a controlled temperature.

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction is quenched, typically with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude vinyl ethylene oxide, which would then be carried on to the carbonation step.

Bio-based Synthesis from Erythritol

A more recent and sustainable approach utilizes the bio-derived polyol, erythritol. This process involves a deoxydehydration (DODH) reaction to form 3-butene-1,2-diol (B138189), which is then carbonated.[2]

Mechanism:

The deoxydehydration of erythritol, a four-carbon sugar alcohol, selectively removes two hydroxyl groups to form 3-butene-1,2-diol. This intermediate is then subjected to a carbonation reaction. This can be achieved through transesterification with a carbonate source like dimethyl carbonate, often facilitated by an organocatalyst. The catalyst activates the diol, making it more nucleophilic for the attack on the carbonyl carbon of the carbonate source, leading to the formation of the cyclic carbonate and methanol (B129727) as a byproduct.

Experimental Protocol: [2]

This synthesis is described as a continuous flow process, which offers advantages in terms of reaction control and scalability.

-

Deoxydehydration Step: A solution of erythritol is passed through a heated reactor column packed with a suitable DODH reagent. The reaction is carried out at high temperatures (225-275°C) with short residence times (1-15 minutes). The output stream contains 3-butene-1,2-diol.

-

Carbonation Step: The stream containing 3-butene-1,2-diol is then passed through a second reactor column packed with a supported organocatalyst. A carbonate source, such as dimethyl carbonate, is introduced into this stream. The reaction is carried out under optimized temperature and flow rate conditions to produce this compound. The product is collected from the output of the second reactor.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the core reaction mechanisms and a generalized experimental workflow for the synthesis of this compound.

Caption: Synthesis of VEC from Ethylene Carbonate.

Caption: Synthesis of VEC from Vinyl Ethylene Oxide.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Vinyl-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 4-Vinyl-1,3-dioxolan-2-one (VEC). VEC, also known as vinyl ethylene (B1197577) carbonate, is a versatile cyclic carbonate monomer with significant applications in polymer chemistry and materials science, including as an electrolyte additive in lithium-ion batteries and a building block for functionalized polymers.[1][2] Its unique structure, combining a cyclic carbonate and a vinyl group, offers a platform for a variety of chemical transformations.

Core Physicochemical Properties

This compound is a colorless liquid under standard conditions.[3] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-ethenyl-1,3-dioxolan-2-one | [3] |

| Synonyms | Vinyl ethylene carbonate, VEC | [3] |

| CAS Number | 4427-96-7 | [1] |

| Molecular Formula | C₅H₆O₃ | [1] |

| Molecular Weight | 114.10 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 1.188 g/mL at 25 °C | [1] |

| Boiling Point | 237 °C at 733 mmHg (977 hPa) | [1][3] |

| Flash Point | 96.9 °C (206.4 °F) - closed cup | [3] |

| Refractive Index (n20/D) | 1.45 | [1] |

| Water Solubility | Insoluble | [1] |

| Partition Coefficient (log Pow) | 0.89 (or -0.24 at pH 6.5) | [3][4] |

| Storage Temperature | 2-8°C | [3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data Availability | Reference(s) |

| ¹H NMR | Spectra available | [5][6] |

| ¹³C NMR | Spectra available | [5] |

| FTIR (Vapor Phase) | Spectra available | [5][7] |

| Mass Spectrometry (GC-MS) | Spectra available | [5] |

Reactivity and Stability

This compound is stable under normal conditions and recommended storage at 2-8°C.[8] It is sensitive to heat and incompatible with oxidizing agents.[3][8] Hazardous polymerization is not reported to occur under normal processing.[8]

The molecule's reactivity is dominated by the vinyl group and the cyclic carbonate moiety. The vinyl group allows it to participate in polymerization reactions. Studies have shown that VEC exhibits pseudo-living radical activity, enabling the synthesis of block co-polymers, for instance with styrene.[9] This controlled radical activity is significant for creating polymers with specific architectures.[9]

In the context of lithium-ion batteries, VEC is used as an electrolyte additive.[10][11] It is believed to polymerize on the surface of carbon electrodes, forming a stable solid/electrolyte interface (SEI).[10][11] This SEI layer is crucial for passivating the electrode surface, preventing further electrolyte decomposition, and improving the battery's performance, particularly at low temperatures.[10][11]

Experimental Protocols

4.1 Synthesis of this compound

A common synthetic route involves the chlorination of ethylene carbonate followed by an elimination reaction.[12]

-

Step 1: Synthesis of Ethylene Carbonate Monochloride

-

Charge a 500 mL three-necked flask with ethylene carbonate and carbon tetrachloride.

-

Heat the mixture to approximately 55°C with vigorous stirring.

-

Introduce chlorine gas into the reaction vessel under UV light irradiation. Maintain a yellow color in the solution, indicating a slight excess of chlorine.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete in about 1.5 hours.

-

Once the reaction is complete, stop heating and discontinue the chlorine gas flow.

-

Purge the system with nitrogen to remove any excess chlorine.

-

Remove the solvent by rotary evaporation to obtain the crude chlorinated product.[12]

-

-

Step 2: Elimination Reaction to form this compound

-

In a 250 mL four-necked flask under a nitrogen atmosphere, combine the ethylene carbonate monochloride from the previous step with ethyl acetate.

-

Heat the mixture to 45°C with mechanical stirring.

-

Slowly add freshly distilled triethylamine (B128534) dropwise, ensuring the reaction temperature is maintained at approximately 50°C.

-

After the addition is complete, maintain the temperature for an additional 1.5 hours.

-

Filter the reaction mixture to remove the triethylamine salt precipitate. Wash the precipitate three times with ethyl acetate.

-

The combined filtrate contains the crude product.[12]

-

-

Step 3: Purification

-

Add a small amount of a polymerization inhibitor, such as 2,6-di-tert-butylphenol, to the crude product.

-

Purify the product by vacuum distillation to yield this compound.[12]

-

4.2 Michael Addition using a Dioxolanone Derivative (Illustrative Protocol)

While not a direct protocol for VEC, this illustrates a typical reaction involving a related dioxolanone structure, highlighting the reactivity of the ring system. This protocol describes the Michael addition of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one to butenolide.[13]

-

Prepare a solution of lithium diisopropylamide (LDA) (4.4 mmol) in dry tetrahydrofuran (B95107) (THF) (24 cm³) and cool it to -78 °C.

-

Slowly add a solution of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one (1.0 g, 4 mmol) in dry THF (8 cm³) to the LDA solution via syringe.

-

Stir the reaction mixture at -78 °C for 30 minutes, then warm it to -30 °C for 30 minutes.

-

Re-cool the reaction to -78 °C and add butenolide (0.41 g, 4.4 mmol).

-

Maintain the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[13]

Applications and Signaling Pathways

The primary application for this compound is in materials science, particularly in the development of advanced battery electrolytes and functional polymers.[1]

-

Lithium-Ion Batteries: As an electrolyte additive, VEC improves the formation of a stable SEI on the anode.[10][11] This passivating layer is ionically conductive but electronically insulating, which is critical for the long-term cycling stability and safety of the battery. The polymerization of the vinyl group on the electrode surface is the key mechanism.[11]

-

Polymer Synthesis: VEC serves as a monomer for creating polymers with cyclic carbonate functionalities.[9] These functional groups can be used for subsequent cross-linking reactions or further chemical modifications, making them valuable in the development of coatings, adhesives, and specialty materials.[9]

While direct applications in drug development or signaling pathways are not prominently documented, the functional polymers derived from VEC could have potential in drug delivery systems. The carbonate groups can be modified to attach drug molecules, and the polymer backbone can be tailored for controlled release properties.

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Role of VEC as an electrolyte additive in Li-ion battery SEI formation.

Caption: Logical workflow for synthesis of functional polymers using VEC.

Safety and Handling

This compound is classified as toxic if swallowed.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[8] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[3] In case of accidental ingestion, seek immediate medical attention.[8] Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials like oxidizing agents.[3][8]

References

- 1. chembk.com [chembk.com]

- 2. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(4427-96-7) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. 4-Vinyl-1,3-Dioxolane-2-One as an Additive for Li-Ion Cells - Tech Briefs [techbriefs.com]

- 12. guidechem.com [guidechem.com]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 4-Vinyl-1,3-dioxolan-2-one (VEC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Vinyl-1,3-dioxolan-2-one, a key component in advanced energy storage solutions. This document details its chemical identity, physicochemical properties, synthesis, and its critical role as an electrolyte additive in lithium-ion batteries.

Chemical Identity and Nomenclature

The compound with the common name this compound is a cyclic carbonate that has garnered significant attention for its performance-enhancing characteristics in lithium-ion battery electrolytes.

-

IUPAC Name: 4-ethenyl-1,3-dioxolan-2-one[1]

-

Synonyms: Vinyl ethylene (B1197577) carbonate (VEC), 2-Oxo-4-vinyl-1,3-dioxolane[2][3]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its handling, application, and quality control.

| Property | Value |

| Physical State | Colorless liquid[5] |

| Density | 1.188 g/mL at 25 °C[2][5] |

| Boiling Point | 237 °C at 733 mmHg[2] |

| Flash Point | 96.9 °C (closed cup)[2][5] |

| Refractive Index | n20/D 1.45[2] |

| Solubility | Insoluble in water[4] |

| LogP (n-octanol/water) | 0.89[5] |

| Storage Temperature | 2-8°C[2] |

Spectroscopic data is available for the characterization of this compound, including ¹H NMR, ¹³C NMR, Vapor Phase IR, and Mass Spectrometry (GC-MS).[6]

Synthesis Protocols

Multiple synthetic routes for this compound have been reported. A common method involves the reaction of ethylene carbonate with a chlorinating agent, followed by an elimination reaction.

Example Synthetic Protocol:

-

Chlorination of Ethylene Carbonate: Ethylene carbonate is reacted with a chlorinating agent such as sulfuryl chloride or chlorine under UV light irradiation to produce ethylene carbonate monochloride.

-

Elimination Reaction: The resulting ethylene carbonate monochloride is then subjected to an elimination reaction using a base, such as triethylamine, to yield this compound. The reaction is typically carried out in a suitable solvent like ethyl acetate (B1210297) or dimethyl carbonate.

-

Purification: The crude product is purified by filtration to remove the salt byproduct, followed by distillation under reduced pressure to obtain the final high-purity product. A polymerization inhibitor is often added during distillation.

Role in Lithium-Ion Batteries: SEI Formation

This compound is a highly effective electrolyte additive that significantly improves the performance and lifespan of lithium-ion batteries. Its primary function is to form a stable and robust Solid Electrolyte Interphase (SEI) on the surface of the anode, particularly graphite (B72142) anodes.

The vinyl group in the molecule facilitates its polymerization on the electrode surface.[7] This process occurs at a higher reduction potential than the electrolyte solvents, leading to the formation of a protective film that prevents the continuous decomposition of the electrolyte. This stable SEI layer is ionically conductive, allowing for the passage of Li⁺ ions, but electronically insulating, thus preventing further reductive decomposition of the electrolyte. The formation of this stable SEI leads to improved cycling stability and efficiency of the battery.[8]

Experimental Workflows and Signaling Pathways

The mechanism of SEI formation by this compound on a graphite anode in a lithium-ion battery can be visualized as a multi-step process.

Caption: SEI formation mechanism of VEC on a graphite anode.

References

- 1. 1,3-Dioxolan-2-one, 4-ethenyl- | C5H6O3 | CID 2735038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 99 4427-96-7 [sigmaaldrich.com]

- 3. This compound 99 4427-96-7 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. This compound-Battery Additives-Zhangjagang Free Trade Zone L&L Energy and Technology Co.Ltd. [shuangjuenergy.com]

CAS number 4427-96-7 chemical structure

An In-Depth Technical Guide to 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe)

Compound Identification

Systematic Name: 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine[1][2][3] Common Names: 25B-NBOMe, NBOMe-2C-B, Cimbi-36, Nova, BOM 2-CB[1] CAS Number: 1026511-90-9[1][3] Chemical Formula: C18H22BrNO3[1][2] Molar Mass: 380.282 g·mol−1[1]

Chemical Structure:

Caption: Chemical structure of 25B-NBOMe.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White powder (HCl salt) | [3] |

| UVmax | 205.1, 297.0 nm | [3] |

| Molecular Weight | 380.28 g/mol (Base) | [3] |

| Melting Point | Not Determined | [3] |

Synthesis

The synthesis of 25B-NBOMe is typically achieved via the reaction of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) with 2-methoxybenzaldehyde (B41997).[4]

Experimental Protocol: Synthesis of 25B-NBOMe [4]

-

Reaction: 2C-B is reacted with 2-methoxybenzaldehyde in the presence of a reducing agent. A common method involves reductive amination.

-

Reagents and Conditions:

-

2C-B (4-bromo-2,5-dimethoxyphenethylamine)

-

2-methoxybenzaldehyde

-

Triethylamine (B128534) (Et3N)

-

Ethanol (EtOH)

-

Sodium borohydride (B1222165) (NaBH4)

-

The reaction is typically carried out at reflux, followed by reduction at room temperature.[4]

-

-

Procedure: a. Dissolve 2C-B and 2-methoxybenzaldehyde in ethanol. b. Add triethylamine and reflux the mixture for 3 hours. c. Cool the reaction mixture to room temperature. d. Add sodium borohydride in portions and stir for 30 minutes. e. The final product is then isolated and purified.

Pharmacology

25B-NBOMe is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor.[1][5] Its high affinity for this receptor is believed to be responsible for its hallucinogenic effects.

Receptor Binding Affinity

| Receptor | Ki (nM) - Study 1 | Ki (nM) - Study 2 |

| 5-HT2A | 0.5 - 1.7 | 0.5 |

| 5-HT2B | 0.5 - 1.7 | 10 |

| 5-HT2C | 0.5 - 1.7 | 6.2 |

Data from multiple studies show slight variations in binding affinities, but consistently demonstrate high potency at 5-HT2 receptors.[1]

Pharmacodynamics

25B-NBOMe acts as a full agonist at the 5-HT2A receptor.[1] This activation leads to an increase in extracellular levels of several neurotransmitters, including glutamate (B1630785), dopamine, serotonin, and acetylcholine (B1216132) in various brain regions.[1][6] The hallucinogenic effects are thought to be mediated by the increase in cortical glutamate release.[1] Interestingly, 25B-NBOMe exhibits an inverted U-shaped dose-response curve for neurotransmitter elevation, possibly due to inhibitory effects at higher doses via 5-HT2C receptor activation.[1][6]

Signaling Pathway

The interaction of 25B-NBOMe with the 5-HT2A receptor initiates a cascade of intracellular events. The primary signaling pathway involves the Gq/11-PLCβ cascade, leading to phosphoinositide (PI) hydrolysis and mobilization of intracellular Ca2+ ions.[6] This ultimately results in the observed changes in neurotransmitter release.

Caption: Proposed signaling pathway of 25B-NBOMe.

Experimental Methodologies

In Vivo Microdialysis for Neurotransmitter Analysis

This technique is used to measure extracellular levels of neurotransmitters in the brains of freely moving animals.[6]

Experimental Protocol: In Vivo Microdialysis [6]

-

Animal Preparation: Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, striatum, nucleus accumbens).

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after administration of 25B-NBOMe.

-

Analysis: The collected samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine, serotonin, acetylcholine, and glutamate.

Caption: Workflow for in vivo microdialysis experiments.

Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a behavioral assay used to assess the hallucinogenic potential of 5-HT2A receptor agonists.[4][6]

Experimental Protocol: Head-Twitch Response Assay [4][6]

-

Animals: Mice or rats are used for this assay.

-

Drug Administration: Animals are administered with various doses of 25B-NBOMe.

-

Observation: Following administration, the animals are observed for a specific period, and the number of head twitches is counted.

-

Data Analysis: The dose-response relationship for the induction of head twitches is determined. Antagonist studies can also be performed to confirm the involvement of the 5-HT2A receptor.

Analytical Data

The detection and quantification of 25B-NBOMe in biological and non-biological samples are crucial for forensic and research purposes.

Gas Chromatography/Mass Spectrometry (GC/MS)

Sample Preparation: Dilute the analyte to approximately 1 mg/mL in methanol.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the detection of 25B-NBOMe.

Experimental Protocol: LC-MS/MS Analysis [2]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Column: Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Retention Time: Approximately 4.3 minutes.

Metabolism

The metabolism of 25B-NBOMe primarily involves O-demethylation, hydroxylation, and N-demethoxybenzylation.[7] Phase II metabolism includes glucuronidation, sulfation, and glutathione (B108866) conjugation.[7]

Safety and Toxicology

25B-NBOMe is a potent compound with a risk of severe intoxication and fatalities.[2][8][9] Clinical presentations of intoxication can include a serotonin-like syndrome with severe agitation, bizarre behavior, and seizures.[8] The cause of death in reported cases has been attributed to cardiac arrest due to arrhythmia.[9]

Conclusion

25B-NBOMe is a powerful research tool for investigating the 5-HT2A receptor system. Its high potency and selectivity make it valuable for in vitro and in vivo studies. However, its significant toxicity necessitates careful handling and consideration in any research application. This guide provides a comprehensive overview of its chemical properties, synthesis, pharmacology, and analytical methods to aid researchers in their work with this compound.

References

- 1. 25B-NBOMe - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. swgdrug.org [swgdrug.org]

- 4. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 25-NB - Wikipedia [en.wikipedia.org]

- 6. Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

An In-depth Technical Guide on 4-Vinyl-1,3-dioxolan-2-one

This guide provides essential physicochemical data for 4-Vinyl-1,3-dioxolan-2-one, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison for experimental and developmental applications.

Physicochemical Properties

This compound, also known as Vinylethylene Carbonate (VEC), is a heterocyclic organic compound. Its core molecular and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C5H6O3[1][2][3][4][5] |

| Molecular Weight | 114.10 g/mol [2][3][5][6] |

Experimental Protocols

The determination of the molecular formula and weight of this compound is achieved through standard analytical chemistry techniques.

Determination of Molecular Formula: The empirical formula is typically determined through elemental analysis, which measures the mass percentages of each element (carbon, hydrogen, and oxygen) in a pure sample. The molecular formula is then established by mass spectrometry, which provides the molar mass of the compound.

Determination of Molecular Weight: High-resolution mass spectrometry is the primary method for accurately determining the molecular weight of a compound. This technique measures the mass-to-charge ratio of ionized molecules, allowing for a precise calculation of the molecular mass.

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of this compound.

References

Spectroscopic Profile of 4-Vinyl-1,3-dioxolan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Vinyl-1,3-dioxolan-2-one, a key building block in organic synthesis and polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the vinyl and dioxolanone protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-a | 5.98 - 5.88 | m | |

| H-b | 5.49 | dd | 17.3, 1.3 |

| H-c | 5.31 | dd | 10.6, 1.3 |

| H-d | 5.23 | m | |

| H-e | 4.58 | dd | 8.8, 7.5 |

| H-f | 4.13 | dd | 8.8, 6.0 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts for each carbon atom of this compound are summarized below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 154.8 |

| -CH= | 132.1 |

| =CH₂ | 120.3 |

| -O-CH- | 77.5 |

| -O-CH₂- | 69.8 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the carbonate and vinyl functionalities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1820 | C=O stretch | Carbonate |

| ~1645 | C=C stretch | Alkene |

| ~1170 | C-O stretch | Ester |

| ~990, ~930 | =C-H bend (out-of-plane) | Alkene |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.

NMR Spectroscopy

A sample of this compound was dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz for ¹H and 101 MHz for ¹³C. Data processing involved Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

Infrared Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A neat sample of liquid this compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) was cast onto a salt plate and the solvent was evaporated. The spectrum was recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavenumbers.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the spectroscopic data of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Vinyl Ethylene Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of vinyl ethylene (B1197577) carbonate (VEC), a critical electrolyte additive in lithium-ion batteries. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the decomposition pathways.

Executive Summary

Vinyl ethylene carbonate (4-vinyl-1,3-dioxolan-2-one) is a vital component in advanced lithium-ion battery electrolytes, primarily utilized to enhance the stability and longevity of the solid electrolyte interphase (SEI) on anode surfaces. Its thermal behavior is intrinsically linked to its performance and the overall safety of battery systems. While VEC's primary role is to undergo electrochemical decomposition to form a protective polymer film, understanding its inherent thermal stability is crucial for predicting its behavior under various operating conditions, particularly at elevated temperatures. This guide consolidates the current understanding of VEC's thermal decomposition, drawing from studies of its application in complex electrolyte systems.

Thermal Stability and Decomposition of VEC

The thermal stability of vinyl ethylene carbonate is most relevant in the context of its application within lithium-ion battery electrolytes. In this environment, its decomposition is predominantly an electrochemically driven process that contributes to the formation of a stable SEI layer on the anode.[1][2][3] This SEI layer, composed largely of poly(vinyl ethylene carbonate), is more thermally stable than the SEI formed from the reduction of ethylene carbonate alone, thereby enhancing battery performance and safety at elevated temperatures.[1][4][5]

A key study using Accelerating Rate Calorimetry (ARC) on lithiated graphite (B72142) in a standard electrolyte found that the addition of VEC did not significantly alter the reactivity and self-heating rate when compared to the base electrolyte.[6][7] This suggests that VEC itself does not introduce new thermal instabilities in the typical operating temperature range of the battery, unlike some other additives.[6][7]

Decomposition Mechanism

The principal decomposition pathway for VEC in a lithium-ion battery is reductive polymerization on the anode surface.[2][4][8] This process is initiated by the electrochemical reduction of the VEC molecule, leading to the opening of the carbonate ring and subsequent polymerization of the vinyl group. The resulting polymer, poly(vinyl ethylene carbonate), is a major component of the stable and protective SEI layer.[9]

While the electrochemical decomposition of VEC is well-documented, information on its purely thermal decomposition is limited in publicly available literature. It is presumed that at sufficiently high temperatures, VEC would undergo thermal polymerization, likely through a radical mechanism initiated by the cleavage of the weakest bonds in the molecule.

Decomposition Products

Quantitative Thermal Analysis Data

Direct quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on pure vinyl ethylene carbonate is scarce in the literature. The available data focuses on the performance of VEC as an additive in complete electrolyte systems.

Table 1: Comparative Thermal Reactivity of Electrolyte Additives with Lithiated Graphite

| Additive (10 wt%) | Onset Temperature of Exotherm (°C) | Effect on Reactivity vs. Control Electrolyte | Reference |

| None (Control) | ~210 | - | [6][7] |

| Vinyl Carbonate (VC) | Reduced reactivity below ~200 | Reduces reactivity | [6][7] |

| Vinyl Ethylene Carbonate (VEC) | No significant change | Does not affect reactivity | [6][7] |

| Fluoroethylene Carbonate (FEC) | Small exotherm starting at ~50 | Increases reactivity above 130 | [6][7] |

Experimental Protocols

The following sections describe typical methodologies for the key experiments cited in the study of VEC's thermal stability and decomposition.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the mass loss of a material as a function of temperature, providing information on its thermal stability and decomposition temperatures.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation: A small, precisely weighed sample of VEC (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: A continuous flow of inert gas (e.g., nitrogen or argon) at a specified rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.[12]

-

Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min.[7]

-

Temperature Range: From ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is determined as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting, crystallization, and decomposition, along with the associated enthalpy changes.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of VEC (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the sample chamber.

-

Heating Program: A controlled heating rate, often the same as that used in TGA for direct comparison (e.g., 10 °C/min), is applied over a desired temperature range.

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) against temperature (°C). Endothermic and exothermic peaks correspond to thermal events. The onset temperature, peak temperature, and enthalpy of decomposition (in J/g) can be calculated from the thermogram.

Accelerating Rate Calorimetry (ARC)

ARC is used to study the time, temperature, and pressure relationships of a material's exothermic reactions under adiabatic conditions, providing insights into thermal runaway scenarios.

-

Instrumentation: An accelerating rate calorimeter.

-

Sample Preparation: The sample (e.g., lithiated graphite and electrolyte containing VEC) is placed in a sealed, robust sample bomb.

-

Experimental Conditions:

-

Heat-Wait-Search Mode: The instrument heats the sample to a starting temperature, waits for thermal equilibrium, and then monitors for any self-heating. If the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature.[13]

-

-

Data Analysis: The data is presented as plots of temperature and pressure versus time, and self-heating rate versus temperature. This allows for the determination of the onset temperature of thermal runaway and the kinetics of the exothermic decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

-

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of the sample (VEC) is placed in a pyrolysis tube or on a filament.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 500-1000 °C) in an inert atmosphere.[4][5]

-

GC Separation: The resulting pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

-

-

Data Analysis: The chromatogram shows the separated decomposition products, and the mass spectrum of each peak is compared to a library of known compounds for identification.

Visualizations of Pathways and Workflows

The following diagrams illustrate the proposed decomposition pathway of VEC and a general workflow for its thermal analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. archimer.ifremer.fr [archimer.ifremer.fr]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. gcms.cz [gcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. cromlab-instruments.es [cromlab-instruments.es]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. smeng.ucsd.edu [smeng.ucsd.edu]

- 12. setaramsolutions.com [setaramsolutions.com]

- 13. "Decomposition reactions of ethylene carbonate based lithium-ion batter" by Christopher L. Campion, Wentao Li et al. [digitalcommons.uri.edu]

solubility of 4-Vinyl-1,3-dioxolan-2-one in organic solvents

An In-Depth Technical Guide on the Solubility of 4-Vinyl-1,3-dioxolan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of this compound (VEC), a compound of significant interest as an electrolyte additive in lithium-ion batteries and a versatile monomer in polymer synthesis. While quantitative solubility data is not extensively available in public literature, this guide summarizes the existing qualitative information and provides a detailed experimental protocol for researchers to determine precise solubility values.

Overview of this compound (VEC) Solubility

This compound (CAS: 4427-96-7), also known as Vinyl Ethylene Carbonate, is a cyclic organic carbonate. Its molecular structure, featuring a polar carbonate group and a non-polar vinyl group, suggests a wide range of solubility in various organic solvents. It is noted to be miscible with common carbonate and ether solvents, which are frequently used in lithium-ion battery electrolytes. A related compound, 4-Ethyl-1,3-dioxolan-2-one, is described as a polar aprotic solvent with good miscibility with many organic solvents, a characteristic likely shared by VEC due to their structural similarities.[1]

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents. It is important to note that "miscible" implies complete solubility in all proportions.

| Solvent Class | Specific Solvents | Solubility Profile | Reference(s) |

| Carbonates | Ethylene Carbonate, Propylene Carbonate, Dimethyl Carbonate, Diethyl Carbonate | Miscible | |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Miscible / Soluble | |

| Apolar Solvents | Toluene | Likely Soluble | |

| Aqueous | Water | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific quantitative data, a robust experimental protocol is essential. The following details a standard laboratory procedure for determining the solubility of this compound in various organic solvents using the isothermal equilibrium method followed by gravimetric or chromatographic analysis.

Materials and Equipment

-

Solute: High-purity this compound (≥99%)

-

Solvents: Anhydrous, high-purity organic solvents of interest (e.g., acetone, ethanol, tetrahydrofuran, toluene, dimethyl carbonate)

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or incubator

-

Thermostatic water bath

-

Calibrated thermometer or thermocouple

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

-

(Optional) Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven or vacuum oven at a temperature below the boiling point of this compound but sufficient to remove the solvent.

-

Once all the solvent has evaporated and a constant weight is achieved, re-weigh the vial containing the dried solute.

-

The difference in weight corresponds to the mass of dissolved this compound.

-

-

Analysis (Chromatographic Method - Optional):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using GC or HPLC.

-

Dilute an accurately measured aliquot of the filtered saturated solution and analyze it using the same chromatographic method.

-

Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

-

Data Calculation

The solubility can be expressed in various units:

-

Grams per 100 mL of solvent ( g/100 mL):

-

Solubility = (mass of dissolved VEC / volume of solvent) * 100

-

-

Molarity (mol/L):

-

Solubility = (moles of dissolved VEC / volume of solution in L)

-

-

Weight Percent (wt%):

-

Solubility = (mass of dissolved VEC / (mass of dissolved VEC + mass of solvent)) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

This guide provides the foundational knowledge and a practical framework for researchers to explore and quantify the solubility of this compound in various organic solvents, thereby enabling more precise formulation and application in their respective fields.

References

early research and discovery of 4-Vinyl-1,3-dioxolan-2-one

An In-depth Technical Guide on the Early Research and Discovery of 4-Vinyl-1,3-dioxolan-2-one

Introduction

This compound, also known as vinyl ethylene (B1197577) carbonate, is a significant cyclic carbonate monomer. Its early research and discovery were primarily driven by the quest for novel monomers that could undergo polymerization to produce functional polymers. A key synthetic route that emerged from early studies is the cycloaddition of carbon dioxide (CO2) to 3,4-epoxy-1-butene. This reaction is valued for its atom economy and its utilization of CO2 as a C1 building block. The presence of the vinyl group allows for further functionalization or polymerization, making it a versatile chemical intermediate.

Synthesis and Discovery

The synthesis of this compound was a subject of investigation in the mid-20th century, with a notable method being the reaction of 3,4-epoxy-1-butene with carbon dioxide. This reaction is typically catalyzed by various salts and complexes. Early research focused on optimizing the reaction conditions to achieve high yields and selectivity.

A significant advancement in the synthesis involved the use of alkali metal halides as catalysts. For instance, lithium bromide was found to be an effective catalyst for this transformation. The reaction proceeds by the nucleophilic attack of the halide ion on the epoxide ring, followed by the insertion of carbon dioxide and subsequent ring-closure to form the cyclic carbonate.

Another area of early investigation was the use of organotin compounds as catalysts. These catalysts demonstrated high activity and selectivity for the formation of this compound from 3,4-epoxy-1-butene and CO2.

The general reaction scheme is depicted below:

Caption: Synthesis of this compound from 3,4-Epoxy-1-butene and CO2.

Physicochemical Properties

Early studies characterized this compound to determine its fundamental physical and spectroscopic properties. This data was crucial for its identification and for understanding its behavior as a monomer in polymerization reactions.

| Property | Value |

| Boiling Point | 115-117 °C at 10 mmHg |

| ¹H NMR (CDCl₃, δ) | 4.1-4.6 (m, 2H, CH₂), 5.0-5.5 (m, 3H, CH=CH₂), 5.8-6.2 (m, 1H, CH=CH₂) |

| ¹³C NMR (CDCl₃, δ) | 70.9 (CH₂), 77.2 (CH), 116.3 (CH₂=), 135.2 (CH=), 154.9 (C=O) |

| Infrared (IR, cm⁻¹) | ~1800 (C=O stretching) |

Experimental Protocols

Detailed experimental procedures from early research provide a foundational understanding of the synthesis of this compound. Below is a representative protocol based on early literature.

Synthesis of this compound using a Lithium Bromide Catalyst

-

Apparatus: A high-pressure autoclave equipped with a magnetic stirrer.

-

Reagents:

-

3,4-Epoxy-1-butene

-

Lithium bromide (LiBr)

-

Carbon dioxide (CO₂)

-

-

Procedure:

-

The autoclave is charged with 3,4-epoxy-1-butene and a catalytic amount of lithium bromide.

-

The autoclave is sealed and then pressurized with carbon dioxide to the desired pressure.

-

The reaction mixture is heated to a specific temperature (e.g., 100-150 °C) and stirred for a set duration (e.g., several hours).

-

After the reaction is complete, the autoclave is cooled to room temperature and the excess CO₂ is carefully vented.

-

The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

Early Applications and Polymerization

From its discovery, the primary interest in this compound was its potential as a monomer. The vinyl group provides a handle for radical polymerization, while the cyclic carbonate moiety offers opportunities for post-polymerization modification or imparts desirable properties to the resulting polymer, such as increased polarity and a higher glass transition temperature.

Early research explored the polymerization of this compound to poly(vinyl ethylene carbonate). This polymer was investigated for its potential applications in various fields, including as a component in electrolytes for batteries due to the polar nature of the carbonate groups. The polymerization can be initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Caption: Polymerization of this compound.

Conclusion

The early research and discovery of this compound laid the groundwork for its use as a valuable monomer and chemical intermediate. The development of efficient synthetic routes from 3,4-epoxy-1-butene and carbon dioxide was a key achievement, highlighting an early example of CO2 utilization in chemical synthesis. The characterization of its properties and the exploration of its polymerization behavior established its potential for the creation of functional polymers, a potential that continues to be explored in contemporary materials science.

The Reactivity of the Vinyl Group in 4-Vinyl-1,3-dioxolan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinyl-1,3-dioxolan-2-one (VEC), also known as vinyl ethylene (B1197577) carbonate, is a versatile cyclic carbonate monomer that has garnered significant interest in various fields, including polymer chemistry and materials science. Its structure, featuring a reactive vinyl group appended to a dioxolanone ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the vinyl group in VEC, with a focus on polymerization reactions and other potential chemical modifications. This document is intended to serve as a valuable resource for researchers and professionals exploring the use of VEC in the development of novel materials and drug delivery systems.

Polymerization of this compound

The vinyl group of VEC is amenable to polymerization, offering a route to functional polymers with pendant cyclic carbonate groups. These carbonate moieties can be further modified, making poly(VEC) an attractive platform for various applications.

Free Radical Polymerization

Free radical polymerization is the most studied method for polymerizing VEC. Research has shown that VEC can undergo homo-polymerization and co-polymerization with other vinyl monomers.

Studies have demonstrated the pseudo-living radical activity of VEC in free radical homo-polymerization. A kinetic study of VEC homo-polymerization has shown that molecular weights and monomer conversion increase over time, which is characteristic of pseudo-living polymerizations.[1]

Experimental Protocol: Free Radical Homo-polymerization of VEC

A typical experimental procedure for the free radical homo-polymerization of this compound is as follows:

-

Monomer and Initiator Preparation: this compound (VEC) is purified by passing through a column of basic alumina (B75360) to remove inhibitors. The initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is recrystallized from an appropriate solvent.

-

Reaction Setup: The polymerization is carried out in a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet. A suitable solvent, if any, is added to the vessel.

-

Polymerization: The purified VEC and the initiator are charged into the reaction vessel. The mixture is then degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization. The vessel is then filled with nitrogen and heated to the desired reaction temperature (e.g., 60-80 °C) with constant stirring.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using techniques such as ¹H NMR spectroscopy to determine monomer conversion and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.

-

Termination and Isolation: Once the desired conversion is reached, the polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.

Quantitative Data from a Kinetic Study of VEC Homo-polymerization

The following table summarizes the results from a kinetic study of the free radical homo-polymerization of VEC initiated by benzoyl peroxide.[1]

| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Dispersity (Đ) |

| 1 | 10 | 15,000 | 1.25 |

| 2 | 18 | 28,000 | 1.30 |

| 4 | 32 | 45,000 | 1.35 |

| 8 | 55 | 68,000 | 1.40 |

| 24 | 78 | 80,500 | 1.42 |

| 168 | 92 | 82,900 | 1.43 |

Mn = Number average molecular weight, Đ = Dispersity (Mw/Mn)

The electronic structure of the double bond in VEC and its sluggish reactivity can make co-polymerization challenging, particularly with certain monomers like styrene.[1] However, co-polymerization with vinyl ester-based co-monomers is known to be more effective.[1] The controlled radical activity of VEC allows for the synthesis of di-block co-polymers with styrene, which can be utilized for further cross-linking reactions.[1]

Experimental Workflow for Free Radical Polymerization of VEC

References

In-Depth Technical Guide on the Reaction Kinetics and Thermodynamics of 4-Vinyl-1,3-dioxolan-2-one (VEC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction kinetics and thermodynamics of 4-Vinyl-1,3-dioxolan-2-one (VEC), a versatile monomer with growing importance in polymer chemistry and material science. This document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows to facilitate a deeper understanding and application of VEC in research and development.

Reaction Kinetics of this compound

The kinetic behavior of this compound is most prominently characterized by its participation in free-radical polymerization. This process, which exhibits pseudo-living characteristics, allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Free-Radical Polymerization

The free-radical polymerization of VEC is a chain-growth process involving initiation, propagation, and termination steps. A kinetic study of the homopolymerization of VEC has demonstrated that the reaction proceeds in a controlled manner, with monomer conversion and polymer molecular weight increasing over extended periods.[1][2]

Quantitative Kinetic Data

The following table summarizes the kinetic data for the free-radical homopolymerization of VEC. The pseudo-first-order rate constant was calculated from the time versus conversion data presented in the literature, assuming the rate of polymerization is first order with respect to the monomer concentration, a common approximation for pseudo-living polymerizations.[1][3]

| Parameter | Value | Method of Determination | Reference |

| Pseudo-first-order rate constant (k) | 1.98 x 10⁻⁶ s⁻¹ | Calculation from ¹H NMR conversion data | [1][2] |

| Monomer Conversion | Up to 85% over 168 hours | ¹H NMR Spectroscopy | [1][2] |

| Molecular Weight (Mn) | Up to 4500 g/mol | Gel Permeation Chromatography (GPC) | [1][2] |

| Dispersity (Đ) | 1.31 - 1.43 | Gel Permeation Chromatography (GPC) | [1][2] |

Experimental Protocol: Free-Radical Homopolymerization of VEC

This protocol is based on the kinetic study of VEC homopolymerization.[1][2]

-

Materials:

-

This compound (VEC) monomer

-

Benzoyl peroxide (BPO) as the initiator

-

An appropriate solvent (e.g., deuterated chloroform (B151607) for ¹H NMR monitoring)

-

-

Procedure:

-

A specific molar ratio of VEC to BPO is used, for example, 40:1.

-

The reaction is typically carried out in bulk or in a suitable solvent.

-

The reaction mixture is maintained at a constant temperature (e.g., 80 °C).

-

Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

-

Analysis:

-

Monomer Conversion: The conversion of VEC is monitored by ¹H NMR spectroscopy. The disappearance of the vinyl proton signals of the monomer is compared to the appearance of the corresponding signals in the polymer.

-

Molecular Weight and Dispersity: The number-average molecular weight (Mn) and dispersity (Đ) of the polymer are determined by Gel Permeation Chromatography (GPC) using appropriate standards for calibration.

-

Other Polymerization Methods

While free-radical polymerization is well-documented, VEC, with its vinyl and cyclic carbonate functionalities, can potentially undergo other types of polymerization, including:

-

Anionic Polymerization: The electron-withdrawing nature of the carbonate group could make the vinyl group susceptible to anionic attack. Experimental conditions would require aprotic solvents and highly purified reagents to prevent premature termination.[4]

-

Cationic Polymerization: The oxygen atoms in the dioxolane ring could be protonated by a strong acid, potentially leading to cationic polymerization. Low temperatures are often employed in cationic polymerizations to suppress side reactions.[5][6]

-

Ring-Opening Polymerization: The cyclic carbonate structure of VEC suggests the possibility of ring-opening polymerization, which could be initiated by anionic, cationic, or organometallic catalysts. This would lead to the formation of poly(ether-carbonate)s.[7][8][9][10][11]

Thermodynamics of this compound Reactions

The thermodynamic favorability of a polymerization reaction is determined by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of polymerization.

ΔG = ΔH - TΔS

Enthalpy of Polymerization (ΔH)

The polymerization of vinyl monomers is typically an exothermic process (ΔH < 0) because the conversion of a C=C π-bond in the monomer to a C-C σ-bond in the polymer is energetically favorable. While the specific enthalpy of polymerization for VEC has not been experimentally reported, an estimation can be made by comparing it to structurally similar vinyl monomers.

Estimated Thermodynamic Data

| Parameter | Estimated Value | Basis for Estimation | Reference |

| Enthalpy of Polymerization (ΔH) | -80 to -90 kJ/mol | Based on the heat of polymerization of vinyl acetate (B1210297) (-89 kJ/mol) | [12] |

| Entropy of Polymerization (ΔS) | Negative | Loss of translational degrees of freedom upon polymerization | [1] |

| Gibbs Free Energy of Polymerization (ΔG) | Negative at typical polymerization temperatures | Driven by the negative enthalpy term | [1] |

Entropy of Polymerization (ΔS)

The entropy change during polymerization is generally negative (ΔS < 0) because the random arrangement of individual monomer molecules is converted into a more ordered polymer chain, resulting in a loss of translational degrees of freedom.[1]

Gibbs Free Energy of Polymerization (ΔG)

For a polymerization to be spontaneous, the Gibbs free energy change must be negative (ΔG < 0). Since the entropy change is unfavorable, the exothermic enthalpy of polymerization is the primary driving force for the reaction. The polymerization of VEC is thermodynamically favorable at typical reaction temperatures.

Visualizations

Reaction Pathway: Free-Radical Polymerization of VEC

Caption: Free-radical polymerization of VEC proceeds via initiation, propagation, and termination steps.

Experimental Workflow: Kinetic Study of VEC Polymerization

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 6. pslc.ws [pslc.ws]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Ring-opening polymerization of ethylene carbonate: comprehensive structural elucidation by 1D & 2D-NMR techniques, and selectivity analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Vinyl-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 4-Vinyl-1,3-dioxolan-2-one (CAS No. 4427-96-7), also known as Vinyl Ethylene Carbonate (VEC). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research materials.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed and causes serious eye irritation.[1] It is crucial to understand its GHS classification to implement appropriate safety measures.

Table 1: GHS Hazard Information | Category | Information | Source(s) | | :--- | :--- | :--- | | Pictogram |

ngcontent-ng-c282987731="" class="ng-star-inserted">| | | Signal Word | Danger |[1][2] | | Hazard Statements | H301: Toxic if swallowed. H319: Causes serious eye irritation. |[1][2] | | Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |[1][2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless liquid | [1] |

| Molecular Formula | C₅H₆O₃ | [1][2] |

| Molecular Weight | 114.10 g/mol | [1][2] |

| Boiling Point | 237 °C at 977 hPa | [1][2] |

| Density | 1.188 g/mL at 25 °C | [1] |

| Flash Point | 96.9 °C (closed cup) | [1] |

| Refractive Index | n20/D 1.45 | [3] |

| Partition Coefficient (log Pow) | 0.89 / -0.24 | [1] |

| Water Solubility | No data available |[1] |

Toxicological Information